2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide
CAS No.: 1235363-19-5
Cat. No.: VC4441869
Molecular Formula: C26H28N2O3
Molecular Weight: 416.521
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235363-19-5 |
|---|---|
| Molecular Formula | C26H28N2O3 |
| Molecular Weight | 416.521 |
| IUPAC Name | 2-naphthalen-1-yl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C26H28N2O3/c29-25(17-22-9-6-8-21-7-4-5-12-24(21)22)27-18-20-13-15-28(16-14-20)26(30)19-31-23-10-2-1-3-11-23/h1-12,20H,13-19H2,(H,27,29) |
| Standard InChI Key | MTBAOLWCTNBPCW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name, 2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide, reflects its three primary components:
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Naphthalen-1-yl: A bicyclic aromatic system providing hydrophobicity and π-π stacking potential .
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Piperidin-4-ylmethyl: A six-membered nitrogen-containing ring conferring conformational flexibility .
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2-Phenoxyacetyl: An ether-linked acetyl group enhancing metabolic stability compared to alkyl chains .
The molecular formula is C₂₇H₂₉N₂O₃, with a calculated exact mass of 435.22 g/mol .
Stereochemical and Conformational Properties
Piperidine ring puckering (chair vs. boat conformations) and the orientation of the phenoxyacetyl group significantly influence receptor binding. X-ray crystallography of similar compounds reveals preferred equatorial positioning of bulky substituents to minimize steric strain .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Key disconnections suggest three fragments (Figure 1):
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Naphthalene-acetamide core: Synthesized via Friedel-Crafts acylation or Ullmann coupling .
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Piperidine intermediate: Typically derived from Boc-protected 4-(aminomethyl)piperidine .
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Phenoxyacetyl chloride: Prepared by reacting phenol with chloroacetyl chloride under basic conditions .
Table 1: Representative Synthesis Steps for Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Cs₂CO₃, DMSO, 120°C, microwave | 62% | |
| 2 | Amidation | HATU, DIPEA, DCM | 78% | |
| 3 | Deprotection | TFA, CH₂Cl₂ | 95% |
Critical Optimization Parameters
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Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 1h vs. 24h) .
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Solvent polarity: DMSO enhances nucleophilicity in SNAr reactions but complicates purification .
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Protecting groups: Boc strategies prevent undesired side reactions during piperidine functionalization .
Pharmacological Profile and Mechanisms
Hypothesized Targets and Activities
While direct data is unavailable, structural parallels suggest:
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μ-Opioid receptor modulation: Piperidine derivatives exhibit affinity for opioid receptors (Ki = 12–450 nM) .
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Antimicrobial activity: Naphthalene-thiophene analogs inhibit S. aureus growth at MIC = 44 nM.
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Acetylcholinesterase inhibition: Piperidine-methyl groups enhance binding to AChE (IC₅₀ ~ 1.8 μM).
Table 2: Comparative Bioactivity of Related Compounds
| Compound | Target | Activity (IC₅₀/Ki) | Reference |
|---|---|---|---|
| Fentanyl-related compound G | μ-Opioid receptor | 32 nM | |
| 2-Naphthyl-thiophene analog | S. aureus | 44 nM MIC | |
| Piperidine-AChE inhibitor | Acetylcholinesterase | 1.8 μM |
ADME/Toxicity Predictions
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Lipophilicity: LogP ≈ 3.1 (calculated via XLogP3), suggesting moderate blood-brain barrier penetration .
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Metabolic sites: Predominant oxidation at the piperidine ring and O-dealkylation of the phenoxy group .
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hERG inhibition risk: Structural alerts (basic piperidine nitrogen) indicate potential cardiotoxicity (predicted IC₅₀ = 2.1 μM) .
Future Research Directions
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